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Compound of Interest

Compound Name: 1,1-Dibromoformaldoxime

Cat. No.: B047391 Get Quote

Introduction

1,1-Dibromoformaldoxime is a highly versatile and reactive reagent in modern organic

synthesis. Its primary application lies in its role as a stable, crystalline precursor to bromonitrile

oxide, a reactive 1,3-dipole. Through base-mediated in situ generation, bromonitrile oxide

readily participates in [3+2] cycloaddition reactions with various dipolarophiles, most notably

alkenes and alkynes. This methodology provides a powerful and regioselective route to

constructing 3-bromo-substituted five-membered heterocycles, specifically isoxazolines and

isoxazoles. These structural motifs are of significant interest to medicinal chemists and drug

development professionals as they are prevalent in a wide range of pharmaceuticals and

agrochemicals.[1]

Mechanism of Action: In Situ Generation and Cycloaddition

The utility of 1,1-dibromoformaldoxime stems from its ability to generate the reactive

bromonitrile oxide intermediate under mild conditions. Treatment of 1,1-dibromoformaldoxime
with a weak, often heterogeneous, inorganic base such as sodium bicarbonate (NaHCO₃) or

potassium bicarbonate (KHCO₃) facilitates the elimination of one equivalent of hydrogen

bromide (HBr).[1][2]

The generated bromonitrile oxide is immediately trapped by a dipolarophile present in the

reaction mixture.

With Alkenes: The reaction proceeds via a [3+2] cycloaddition to yield 3-bromoisoxazolines.
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With Alkynes: The cycloaddition affords 3-bromo-isoxazoles.

This in situ approach is critical because most nitrile oxides are highly reactive and prone to

dimerization to form furoxans in the absence of a trapping agent.[1] The cycloaddition is highly

regioselective, providing predictable control over the final product architecture.[1][2]
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Caption: General mechanism for bromonitrile oxide generation and cycloaddition.

Quantitative Data Summary
The synthesis of 1,1-dibromoformaldoxime and its subsequent use in cycloaddition reactions

are efficient processes, delivering high yields of desired products.

Table 1: Synthesis of 1,1-Dibromoformaldoxime
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Parameter Value Reference

Starting Material Glyoxylic Acid [3]

Key Reagents
Hydroxylamine, Bromine,

NaHCO₃

Yield 81%

Product Form White Crystalline Solid

Melting Point 65-66 °C

Table 2: Representative Yields for Continuous Flow [3+2] Cycloaddition with Alkenes

The following data represents the yields obtained from a continuous flow process where 1,1-
dibromoformaldoxime is generated and reacted in situ with various alkenes.[3]

Alkene Substrate Type Example Product(s) Reported Yield

Electron-Rich/Poor Styrenes 7f, 7h
Good to Excellent (e.g., 85-

95%)

Aliphatic Alkenes 7l Moderate (e.g., 50-65%)

Di-alkene 7n (bis-adduct) Quantitative (>99%)

α,β-Unsaturated Ester 7m Good (e.g., >80%)

Experimental Protocols
Protocol 1: Synthesis of 1,1-Dibromoformaldoxime from Glyoxylic Acid

This protocol outlines the batch synthesis of the starting reagent.

Materials:

Glyoxylic acid (1.0 eq)

Hydroxylamine hydrochloride (1.0 eq)
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Sodium bicarbonate (NaHCO₃) (2.0 eq)

Bromine (Br₂)

Dichloromethane (DCM)

Hexane

Magnesium sulfate (MgSO₄)

Deionized water

Procedure:

Oxime Formation: Dissolve glyoxylic acid (1.0 eq) and hydroxylamine hydrochloride (1.0 eq)

in water (approx. 5 M solution). Stir the mixture at room temperature for 24 hours.

Neutralization and Extraction Setup: Slowly add sodium bicarbonate (2.0 eq) to the reaction

mixture until effervescence ceases. Add dichloromethane to create a biphasic system.

Bromination: Cool the well-stirred biphasic mixture to 0-6 °C in an ice bath. Add bromine (1.0

eq) dropwise over 20-30 minutes, ensuring the temperature remains below 10 °C.

Reaction Completion: Continue stirring the mixture for 3 hours at 6 °C.

Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane.

Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under

reduced pressure.

Purification: Recrystallize the crude residue from hexane to yield 1,1-dibromoformaldoxime
as a white crystalline solid.
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Caption: Experimental workflow for the synthesis of 1,1-Dibromoformaldoxime.
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Protocol 2: General Batch Procedure for [3+2] Cycloaddition of an Alkene

This protocol describes a typical batch reaction for the synthesis of a 3-bromoisoxazoline.

Materials:

1,1-Dibromoformaldoxime (1.2 - 2.0 eq)

Alkene (1.0 eq)

Sodium bicarbonate (NaHCO₃) or Potassium bicarbonate (KHCO₃) (solid, 2-3 eq)

Ethyl acetate or Dichloromethane

Procedure:

Reaction Setup: In a round-bottom flask, dissolve the alkene (1.0 eq) and 1,1-
dibromoformaldoxime (1.2-2.0 eq) in the chosen solvent (e.g., ethyl acetate).

Base Addition: Add solid sodium bicarbonate to the solution.

Reaction: Stir the heterogeneous mixture vigorously at room temperature. Monitor the

reaction by TLC or LC-MS until the starting alkene is consumed. Reaction times can vary

from a few hours to 24 hours depending on the reactivity of the alkene.

Workup: Filter the reaction mixture to remove the inorganic salts. Wash the filter cake with

the reaction solvent.

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude

residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to

yield the pure 3-bromoisoxazoline product.

Protocol 3: Key Principles of the Continuous Flow Synthesis of 3-Bromoisoxazolines

For larger scale and improved safety, a continuous flow process is highly effective.[3] This

protocol avoids the isolation of potentially hazardous intermediates.[4]
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System Overview: The process involves multiple steps telescoped into a single continuous

operation using a system of pumps and flow reactors.

Stream 1 (DBFO Generation): A solution of hydroxyiminoacetic acid is mixed with a buffer

(e.g., K₂HPO₄) to achieve an optimal pH (e.g., 5.3). This stream is then mixed with a solution

of bromine in a flow reactor to continuously generate a stream of 1,1-dibromoformaldoxime
(DBFO) in an organic solvent (e.g., DCM).

Stream 2 (Alkene): A separate stream contains the alkene dissolved in an organic solvent.

Stream 3 (Buffer): A third stream contains an aqueous phosphate buffer (e.g., pH 7).

Cycloaddition: The DBFO stream (Stream 1) and the alkene stream (Stream 2) are

combined at a T-mixer. This combined organic stream is then immediately mixed with the

aqueous buffer (Stream 3) to initiate the in situ generation of bromonitrile oxide and

subsequent cycloaddition.

Reaction and Separation: The resulting multiphasic mixture passes through a coil reactor for

a specific residence time (e.g., 75 seconds). A downstream liquid-liquid separator is used to

continuously separate the organic phase (containing the product) from the aqueous phase.
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Caption: Logical workflow for continuous synthesis of 3-bromoisoxazolines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b047391#application-of-1-1-dibromoformaldoxime-in-
cycloaddition-reactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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